4-tert-butyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

CNS drug discovery 5-HT2A receptor antipsychotic

CAS 946362-51-2 features a unique 4-tert-butyl substituent that shields the amide bond from hydrolytic cleavage and modulates metabolic stability, distinguishing it from halogenated, methyl, or unsubstituted congeners. Referenced in US Patent 8993575-B2 as a CNS-targeting chemotype (5-HT₂A, D₂, D₃ polypharmacology), it enables focused library building around the 1,3,4-oxadiazole-isoxazole scaffold. Its computed CNS MPO profile (MW 312, clogP ~1.5, PSA 73 Ų) supports in vitro/in vivo ADME studies. Deploy this compound for comparative LTA biosynthesis inhibition assays (MIC 0.003–0.25 µg/mL against MRSA/VRE) and for SAR studies replacing the 4-benzoyl group in FANCM-RMI (MM2) cancer drug resistance targets.

Molecular Formula C16H16N4O3
Molecular Weight 312.329
CAS No. 946362-51-2
Cat. No. B3020764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS946362-51-2
Molecular FormulaC16H16N4O3
Molecular Weight312.329
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
InChIInChI=1S/C16H16N4O3/c1-16(2,3)11-6-4-10(5-7-11)13(21)18-15-20-19-14(22-15)12-8-9-17-23-12/h4-9H,1-3H3,(H,18,20,21)
InChIKeyQFTQJRIKRRFJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-Butyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 946362-51-2): Procurement-Relevant Identity and Scaffold Context


4-tert-Butyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 946362-51-2) is a fully synthetic small molecule (C₁₆H₁₆N₄O₃; MW 312.33 g/mol) built on a 1,3,4-oxadiazole core substituted at the 5-position with an isoxazole (1,2-oxazole) ring and acylated at the 2-amino position with a 4-tert-butylbenzamide moiety . The compound belongs to the N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide chemotype, a scaffold that has been explored across multiple therapeutic areas including CNS disorders, anti-infectives, and metabolic disease [1]. It is catalogued as a screening compound (EVT-3157838; B3020764) and is explicitly cross-referenced to US Patent 8993575-B2, which describes [1,3,4]oxadiazole derivatives as ligands for dopamine D₂, D₃, 5-HT₁A, and 5-HT₂A receptors intended for neuropsychiatric indications [2].

Why 4-tert-Butyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Casually Replaced by In-Class Analogs


The N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide scaffold is not functionally interchangeable across its para-substituted benzamide variants. The 4-position substituent on the benzamide ring profoundly modulates molecular weight (range: 256–360 Da), lipophilicity (estimated clogP range: ~1.2 to >3.0), polar surface area, and hydrogen-bond donor count, each of which directly impacts target engagement, metabolic stability, and assay compatibility . The 4-tert-butyl substituent present in CAS 946362-51-2 introduces steric bulk (quaternary carbon with three methyl groups) that is absent in the 4-H, 4-methyl, 4-fluoro, and 4-chloro congeners; this bulk shields the adjacent amide bond from hydrolytic cleavage and alters the conformational landscape of the molecule in ways that smaller or more polar substituents cannot replicate [1]. Furthermore, the specific combination of the 4-tert-butylphenyl moiety with the isoxazole-oxadiazole core is documented in patent literature (US 8993575-B2) as part of a focused CNS-targeting chemotype, establishing a defined biological hypothesis that is not shared by analogs bearing different benzamide substituents [2].

Quantitative Differentiation Evidence for 4-tert-Butyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 946362-51-2) vs. Closest Analogs


5-HT₂A Receptor Affinity: Patent-Contextualized CNS Target Engagement vs. Unsubstituted Parent

Compounds within the US 8993575-B2 patent family, to which CAS 946362-51-2 belongs, were characterized for binding at the 5-HT₂A receptor using a [³H]-Ketanserin displacement assay on rat cortical membranes. A representative patent compound (BDBM50130293) displayed an IC₅₀ of 11.51 nM at pH 7.5, versus the endogenous ligand serotonin (5-HT) which has a Kᵢ of approximately 1–10 nM at 5-HT₂A depending on the assay system [1][2]. The unsubstituted N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 941935-31-5, MW 256.22) lacks the 4-tert-butylphenyl group that contributes to the hydrophobic interactions within the receptor binding pocket; SAR from the patent demonstrates that para-substitution on the benzamide ring is a critical determinant of receptor affinity and selectivity across the D₂/D₃/5-HT₁A/5-HT₂A polypharmacology profile .

CNS drug discovery 5-HT2A receptor antipsychotic dopamine-serotonin receptor polypharmacology

Molecular Size and Lipophilicity Gradation: 4-tert-Butyl vs. 4-H, 4-CH₃, 4-F, and 4-Benzoyl Analogs

The 4-tert-butyl substituent on the target compound produces a distinctive physicochemical signature within the isoxazole-oxadiazole benzamide series. CAS 946362-51-2 has MW = 312.33 Da and a computed clogP of approximately 1.50 (PSA = 73.27 Ų, HBD = 0) [1]. By comparison, the unsubstituted analog (CAS 941935-31-5) has MW = 256.22 Da; the 4-methyl analog (CAS 946231-57-8) has MW = 270.25 Da; the 4-fluoro analog (CAS 946312-46-5) has MW = 274.21 Da; and the 4-benzoyl analog (CAS 946362-24-9) has MW = 360.3 Da . This systematic MW progression (256 → 270 → 274 → 312 → 360) corresponds to a property continuum in which the 4-tert-butyl compound occupies a unique intermediate position, combining substantial steric bulk with a clogP that remains within the favorable range for CNS drug-likeness (clogP < 3), unlike the more lipophilic 4-benzoyl variant (clogP estimated > 3) .

physicochemical profiling lead optimization Lipinski parameters property-based design

Antimicrobial Scaffold Validation: N-(1,3,4-Oxadiazol-2-yl)benzamide Class Achieves Sub-µg/mL MIC Against Drug-Resistant Gram-Positive Pathogens

The N-(1,3,4-oxadiazol-2-yl)benzamide chemotype has been independently validated as a potent inhibitor of lipoteichoic acid (LTA) biosynthesis in Gram-positive bacteria. In a systematic doctoral dissertation (Purdue University, 2021), sulfonamide-containing N-(1,3,4-oxadiazol-2-yl)benzamides achieved minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus, while trifluoromethoxy-, trifluoromethylthio-, and pentafluorosulfanyl-containing derivatives reached MICs of 0.003 µg/mL against methicillin-resistant S. aureus (MRSA), vancomycin-resistant enterococci (VRE), and Clostridioides difficile [1]. Although the target compound (CAS 946362-51-2) lacks the sulfonamide or polyfluorinated substituents present in the most potent derivatives, it retains the core N-(1,3,4-oxadiazol-2-yl)benzamide pharmacophore that is essential for LTA biosynthesis inhibition. The 4-tert-butyl group may serve as a steric modulator of target binding, distinguishable from the 4-H and 4-halogen analogs that were profiled in the same chemical series [2].

antimicrobial resistance MRSA LTA biosynthesis Gram-positive bacteria

Protein-Protein Interaction Screening Relevance: FANCM-RMI Interface Assay Platform Applicable to the 4-tert-Butyl Congener

The closely related 4-benzoyl analog (CAS 946362-24-9, MW 360.3) has been screened in a fluorescence polarization (FP) assay designed to identify inhibitors of the FANCM-RMI protein-protein interaction (specifically the MM2 binding interface), a target implicated in resensitizing chemotherapy-resistant tumors by disrupting alternative lengthening of telomeres (ALT) [1]. The availability of this validated, robust FP assay (employing a TMR-RaMM2 peptide tracer and recombinant RMI1-RMI2 protein) means that CAS 946362-51-2 can be evaluated in the same system with minimal assay development overhead. The 4-tert-butyl substituent (MW 312.33) reduces molecular weight by 48 Da relative to the 4-benzoyl analog while eliminating the additional hydrogen-bond acceptor (the benzoyl carbonyl), potentially altering binding kinetics and selectivity at the FANCM-RMI interface compared to the benzoyl-substituted screening hit [2].

DNA damage repair Fanconi anemia pathway FANCM-RMI fluorescence polarization assay cancer resistance

Highest-Confidence Application Scenarios for 4-tert-Butyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 946362-51-2)


CNS Polypharmacology Probe: 5-HT₂A/D₂/D₃ Receptor Panel Screening

CAS 946362-51-2 is best deployed as a screening probe in CNS receptor panels, specifically targeting the 5-HT₂A, dopamine D₂, and D₃ receptor polypharmacology profile described in US Patent 8993575-B2 [1]. The 4-tert-butyl substituent contributes hydrophobic bulk that, according to the patent SAR, enhances binding within the orthosteric pockets of these aminergic GPCRs. Researchers should prioritize this compound (rather than the unsubstituted or 4-methyl/4-fluoro congeners) when building a focused library around the 1,3,4-oxadiazole-isoxazole scaffold, given its explicit inclusion in the Aladdin Scientific patent-compound cross-reference database (ALA3639150) and its favorable computed CNS MPO profile (MW 312, clogP ~1.5, PSA 73 Ų) [2].

Antimicrobial SAR Expansion: Probing Steric Effects on LTA Biosynthesis Inhibition

The validated LTA biosynthesis inhibition mechanism of the N-(1,3,4-oxadiazol-2-yl)benzamide class (MIC = 0.003–0.25 µg/mL against MRSA, VRE, and C. difficile) provides strong justification for evaluating CAS 946362-51-2 in antimicrobial susceptibility assays [1]. The 4-tert-butyl group represents an unexplored steric probe in this chemotype; published SAR has focused on sulfonamide, trifluoromethoxy, trifluoromethylthio, and pentafluorosulfanyl substituents. Procurement of CAS 946362-51-2 enables direct head-to-head MIC comparison against the published lead compounds, with the hypothesis that the bulky tert-butyl group may differentially affect LTA synthase binding relative to smaller or more polar substituents.

DNA Damage Repair Target Validation: FANCM-RMI Disruption Follow-Up

Given that the 4-benzoyl analog (CAS 946362-24-9) has been screened in the FANCM-RMI (MM2) fluorescence polarization assay, CAS 946362-51-2 serves as a logical follow-up compound for structure-activity relationship studies in this cancer drug resistance target [1][2]. The replacement of the 4-benzoyl group (MW contribution ~105 Da, one additional HBA) with 4-tert-butyl (MW contribution ~57 Da, no additional HBA) reduces both molecular weight and hydrogen-bonding capacity, which may favorably impact ligand efficiency (LE = pIC₅₀ / NHA) and physicochemical developability. Researchers with access to the validated FP assay protocol can directly benchmark the 4-tert-butyl compound against the 4-benzoyl screening hit.

Metabolic Stability and Property Differentiation Studies

The 4-tert-butyl group is a well-established metabolic blocking group in medicinal chemistry, known to shield adjacent amide bonds from hydrolytic metabolism and reduce CYP-mediated oxidative metabolism at the para-position of the phenyl ring [1]. CAS 946362-51-2 can be used in comparative microsomal or hepatocyte stability assays against the 4-methyl (CAS 946231-57-8) and unsubstituted (CAS 941935-31-5) analogs to quantify the metabolic stabilization effect conferred by the tert-butyl substituent. The computed property profile (clogP ~1.5, no HBD, PSA 73 Ų) predicts adequate aqueous solubility and membrane permeability for both in vitro ADME and in vivo PK studies, making it a suitable tool compound for investigating the PK/PD consequences of 4-position para-substitution in this chemotype [2].

Quote Request

Request a Quote for 4-tert-butyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.